3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol chemical properties
3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic characteristics, and synthetic considerations for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. As a halogenated amino alcohol, this compound represents a valuable chiral building block for the pharmaceutical industry. The strategic placement of chloro and fluoro substituents on the phenyl ring is anticipated to confer advantageous pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity, to derivative molecules.[1][2] This document synthesizes predictive data with established knowledge from structurally similar analogs to provide a robust scientific resource for researchers, chemists, and drug development professionals. We will delve into its structural features, predictive spectroscopic profile, logical synthetic pathways, and essential safety protocols.
Introduction: A Molecule of Pharmaceutical Interest
3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a substituted aminopropanol derivative. Its structural backbone is a common motif in a variety of biologically active compounds and pharmaceutical intermediates.[3] The true value of this molecule lies in the combination of its three key functional components: a primary amine, a secondary alcohol, and a disubstituted phenyl ring. This trifecta of functionality offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry.
The incorporation of halogen atoms, specifically chlorine and fluorine, onto the aromatic ring is a well-established strategy in modern drug design.[2] Fluorine, owing to its high electronegativity and small size, can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[1] The chloro group further modulates the molecule's lipophilicity and electronic properties. Consequently, this compound is a promising precursor for the synthesis of novel therapeutic agents.
This guide will provide an in-depth exploration of its predicted properties, grounded in data from close structural analogs, to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. While direct experimental data for this specific isomer is limited, we can extrapolate a reliable profile from established chemical principles and data from closely related structures.
Chemical Structure
The structure consists of a propan-1-ol backbone where the hydroxyl group is at position 1. An amino group is substituted at position 3, and the 3-chloro-4-fluorophenyl group is attached to the carbinol carbon (position 1).
Caption: Proposed two-step synthesis workflow for the target molecule.
Causality Behind Experimental Choices:
-
Amination: Starting from a readily available propiophenone derivative,[4] the amino group can be introduced via several methods. Reductive amination offers a direct route, while a Gabriel synthesis provides a protected amine that prevents side reactions during the subsequent reduction step.
-
Asymmetric Reduction: For pharmaceutical applications, enantiomeric purity is critical. [1]The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane, allows for the stereoselective reduction of the ketone to the desired (R)- or (S)-alcohol with high enantiomeric excess. [3]This method is preferable to racemic reduction followed by chiral resolution, which is often less efficient.
Chemical Reactivity
The molecule's reactivity is governed by its nucleophilic amine and alcohol groups.
-
N-Acylation/Alkylation: The primary amine can readily react with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines.
-
O-Alkylation/Esterification: The secondary alcohol can be converted to an ether or ester under appropriate conditions.
-
Cyclization: Under certain conditions, intramolecular cyclization could occur between the amine and a derivative of the alcohol (e.g., if the alcohol is converted to a leaving group) to form a substituted azetidine ring.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following generalized protocols for spectroscopic characterization are provided.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a spectral width of ~16 ppm. Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and assign peaks based on chemical shifts, coupling patterns, and integration values.
Protocol: FT-IR Spectroscopic Analysis
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Background Collection: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to achieve good separation.
-
Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Verify the molecular weight from the observed molecular ion peak ([M+H]⁺ at m/z 204.6) and analyze the fragmentation pattern to further confirm the structure.
Safety, Handling, and Storage
Based on data from closely related amino alcohols, 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol should be handled with care. [5]
-
Hazard Classification: Expected to be a skin and eye irritant. May cause respiratory irritation. The chloro-analog is classified as causing severe skin burns and eye damage. [1]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [5]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [6]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [1][7]
Caption: General workflow for spectroscopic analysis and structural confirmation.
Conclusion
3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a molecule with significant potential as a building block in pharmaceutical research and development. Its combination of a versatile aminopropanol backbone and a strategically halogenated phenyl ring makes it an attractive starting point for the synthesis of complex molecular architectures. This guide has provided a predictive but scientifically grounded overview of its chemical properties, spectroscopic signatures, and synthetic routes. By leveraging this information, researchers can more effectively incorporate this valuable intermediate into their drug discovery pipelines, accelerating the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]
-
The Good Scents Company. 3-amino-1-propanol, 156-87-6. [Link]
-
Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]
-
CORE. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared. [Link]
-
PubChemLite. 3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. [Link]
-
Wikipedia. 3-Amino-1-propanol. [Link]
-
Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 64983170, 3-Amino-1-(3-chlorophenyl)propan-1-ol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]
-
PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol - Links. [Link]
- Google Patents.
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
National Institute of Standards and Technology. 1-Propanol, 3-amino- - NIST WebBook. [Link]
-
SpectraBase. (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR]. [Link]
Sources
- 1. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9 [benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. 347-93-3|3-Chloro-1-(4-fluorophenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
